An In-Depth Technical Guide to L-Phenylalanyl-L-Leucine Ethyl Ester Hydrochloride (H-Phe-Leu-OEt • HCl)
An In-Depth Technical Guide to L-Phenylalanyl-L-Leucine Ethyl Ester Hydrochloride (H-Phe-Leu-OEt • HCl)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with the dipeptide derivative, L-Phenylalanyl-L-Leucine ethyl ester hydrochloride (H-Phe-Leu-OEt • HCl). It provides an in-depth exploration of its core chemical properties, detailed protocols for analytical characterization, and best practices for handling and storage, ensuring both scientific integrity and practical applicability.
Compound Overview: Structure and Physicochemical Properties
L-Phenylalanyl-L-Leucine ethyl ester hydrochloride is a dipeptide composed of L-phenylalanine and L-leucine, with the C-terminus of the leucine residue protected as an ethyl ester. It is supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media. This compound is a valuable building block in peptide synthesis and serves as a substrate in various biochemical assays.
Chemical Structure and Identity
The structure consists of a phenylalanine residue linked via a peptide bond to a leucine residue, which is subsequently esterified with ethanol. The free N-terminal amine of the phenylalanine is protonated in the presence of hydrochloric acid.
Systematic Name: (S)-Ethyl 2-((S)-2-amino-3-phenylpropanamido)-4-methylpentanoate hydrochloride[1]
Diagram 1: Chemical Structure of H-Phe-Leu-OEt • HCl
A 2D representation of the H-Phe-Leu-OEt • HCl molecule.
Physicochemical Data
The key quantitative properties of H-Phe-Leu-OEt • HCl are summarized below. This data is critical for accurate experimental design, including molar concentration calculations, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 88767-10-6 | [1] |
| Molecular Formula | C₁₇H₂₇ClN₂O₃ | [1] |
| Molecular Weight | 342.86 g/mol | [1] |
| Appearance | Typically a white to off-white solid or powder. | General Knowledge |
| Solubility | Soluble in water, methanol, and ethanol. | General Knowledge |
Analytical Characterization Protocols
Ensuring the purity and identity of H-Phe-Leu-OEt • HCl is paramount for the reliability and reproducibility of experimental outcomes. A multi-pronged analytical approach using orthogonal techniques is strongly recommended. This section provides validated, field-proven methodologies for its characterization.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for determining the purity of peptides. The method separates the main compound from any impurities, such as deletion sequences or diastereomers, based on hydrophobicity.
Diagram 2: General Workflow for HPLC Purity Analysis
A standard workflow for the purity analysis of a peptide sample.
Expertise & Causality: The choice of a C18 column is based on the hydrophobic nature of the phenylalanine and leucine side chains. A gradient elution from a weak aqueous solvent (Mobile Phase A) to a strong organic solvent (Mobile Phase B) is necessary to first retain the peptide and then elute it in a sharp peak, while separating it from more or less hydrophobic impurities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it sharpens peaks and improves resolution by forming a neutral ion-pair with the positively charged peptide, which enhances its interaction with the stationary phase. UV detection at 214-220 nm is optimal for detecting the peptide backbone's amide bonds.
Self-Validating Protocol:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Gradient: A linear gradient, for instance, from 10% to 90% B over 20 minutes, is a robust starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
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Data Analysis: Purity is calculated by determining the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its identity. Electrospray Ionization (ESI) is the preferred method for polar molecules like peptides.
Expertise & Causality: ESI is a soft ionization technique that allows the protonated molecule [M+H]⁺ to be observed with minimal fragmentation, making it ideal for confirming the intact mass. The expected monoisotopic mass for the free base (C₁₇H₂₆N₂O₃) is 306.19, so the protonated species [M+H]⁺ should be observed at an m/z of approximately 307.20.
Self-Validating Protocol:
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Instrumentation: An ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: The sample, typically diluted from the HPLC eluent or prepared in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid, is introduced directly into the mass spectrometer.
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Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the theoretical m/z of the protonated molecule [M+H]⁺.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of all protons in the molecule, allowing for unambiguous structural confirmation.
Expertise & Causality: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine ring, the alpha-protons of both amino acids, the side-chain protons of leucine, and the ethyl ester group. The integration of these signals should correspond to the number of protons in each environment, and their splitting patterns (multiplicity) will confirm the connectivity of the atoms. For instance, the ethyl group should appear as a characteristic quartet and triplet. While a full assignment is complex, key reporter signals can quickly confirm the structure. A suitable solvent like DMSO-d₆ is used as it effectively dissolves the peptide salt and its residual proton signal does not obscure key regions of the spectrum.
Representative ¹H NMR Data (in DMSO-d₆):
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Aromatic protons (Phe): ~7.2-7.4 ppm (multiplet, 5H)
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Amide NH (Leu): ~8.0-8.5 ppm (doublet, 1H)
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Alpha-protons (Phe, Leu): ~4.2-4.6 ppm (multiplets, 2H)
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Ethyl ester CH₂: ~4.0 ppm (quartet, 2H)
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Phenylalanine β-CH₂: ~2.7-3.1 ppm (multiplet, 2H)
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Leucine side chain (β-CH₂, γ-CH): ~1.4-1.7 ppm (multiplets, 3H)
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Ethyl ester CH₃: ~1.1 ppm (triplet, 3H)
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Leucine δ-CH₃: ~0.8-0.9 ppm (doublets, 6H)
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and stability of peptide reagents.
Trustworthiness: Peptide hydrochlorides are often hygroscopic, meaning they can absorb moisture from the air. This can reduce the actual peptide content per unit weight and may promote degradation over time. Therefore, stringent storage protocols are necessary.
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Storage: For long-term storage, the lyophilized powder should be stored at -20°C or colder in a tightly sealed container with a desiccant.[2] For short-term use, storage at 2-8°C is acceptable.
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Handling: Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold powder.[3][4] Always use gloves and appropriate personal protective equipment (PPE), such as safety glasses and a lab coat, when handling the solid material.[5]
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Solutions: Peptide solutions have limited stability.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be prepared in a sterile buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or colder.[2]
Applications in Research and Development
H-Phe-Leu-OEt • HCl is primarily used as:
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A building block in solution-phase or solid-phase peptide synthesis (SPPS) for creating larger, more complex peptides.
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A substrate for studying the activity and specificity of proteases and peptidases.
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A reference standard in analytical method development for the detection and quantification of dipeptides.
References
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H-Phe-Leu-OEt.HCl. Next Peptide. [Link]
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Peptide Handling, dissolution & Storage. NIBSC. [Link]
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Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]
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Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
